molecular formula C24H23F2N3O3 B2535202 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021249-20-6

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2535202
CAS No.: 1021249-20-6
M. Wt: 439.463
InChI Key: PYJWIHUZARFTPH-UHFFFAOYSA-N
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Description

The compound 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one features a pyridinone core substituted with:

  • A 4-fluorobenzyloxy group at position 3.
  • A 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at position 2.
  • A methyl group at position 1.

Its synthesis likely involves coupling arylpiperazine derivatives with activated pyridinone intermediates, as seen in analogous compounds .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3/c1-27-15-23(32-16-17-6-8-18(25)9-7-17)22(30)14-21(27)24(31)29-12-10-28(11-13-29)20-5-3-2-4-19(20)26/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJWIHUZARFTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic compound notable for its diverse biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This characteristic positions it as a potential therapeutic agent in various diseases, including cancer and conditions involving adenosine dysregulation.

Chemical Structure and Properties

The compound features a unique structural design that includes:

  • A pyridinone backbone
  • A piperazine moiety
  • Fluorinated aromatic groups

The presence of fluorine atoms is significant as they enhance the compound's biological activity and physicochemical properties, contributing to its efficacy in inhibiting ENTs.

This compound functions primarily by inhibiting ENTs, which play a crucial role in nucleotide metabolism and the regulation of adenosine levels. By modulating adenosine signaling pathways, this compound can influence various physiological processes, making it a candidate for therapeutic applications in oncology and other fields where adenosine plays a pivotal role.

Biological Activity Overview

The biological activities associated with this compound include:

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs) : This inhibition can lead to altered cellular adenosine levels, affecting multiple signaling pathways.
  • Potential Anticancer Activity : Research indicates that compounds with similar structural motifs have demonstrated antiviral and anti-tumor activities, suggesting that this compound may possess similar properties.

Comparative Biological Activities

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-onePyranone with fluorophenylAntiviral, anti-tuberculosis
1-(2-Fluorophenyl)piperazinePiperazine derivativeAntidepressant activity
5-FluoroindoleIndole ring with fluorineAnticancer properties

These compounds highlight the importance of structural modifications in enhancing biological activity while maintaining unique characteristics that differentiate them from one another. The incorporation of fluorine is a common strategy to improve pharmacokinetic profiles and efficacy.

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties and potential therapeutic applications of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound effectively inhibits ENTs, leading to significant changes in cellular adenosine levels. This modulation can impact various signaling pathways associated with cell proliferation and apoptosis.
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential use as an anticancer agent. Further research is needed to elucidate its mechanism of action and efficacy in vivo.
  • Pharmacokinetic Profiling : The fluorinated structure enhances the binding affinity compared to non-fluorinated analogs, suggesting improved pharmacokinetic properties. This characteristic is crucial for drug development as it may lead to better absorption and bioavailability in clinical settings .

Scientific Research Applications

Biological Activities

Research indicates that 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one exhibits significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). These transporters play a crucial role in nucleotide metabolism and the regulation of adenosine levels, making this compound a candidate for therapeutic applications in various diseases, including cancer.

Potential Therapeutic Applications

  • Cancer Treatment : By inhibiting ENTs, the compound can alter cellular adenosine levels, which may impact tumor growth and proliferation.
  • Neurological Disorders : Given its interaction with neurotransmitter systems, it may have potential applications in treating conditions such as depression or anxiety.
  • Antiviral Properties : Similar compounds have been associated with antiviral activities, suggesting that this compound could also be explored for such applications.

Synthesis and Optimization

The synthesis of this compound involves multiple steps requiring careful optimization to achieve high yields. The synthetic pathway typically includes:

  • Starting Materials : Utilization of commercially available precursors such as 4-fluoro-2-nitrobenzoic acid.
  • Reactions : Key reactions include reductive amination and acylation steps to introduce the piperazine moiety and other functional groups.

Case Studies

Research studies have demonstrated the efficacy of similar compounds in various therapeutic contexts:

  • Inhibition of ENTs : A study showed that compounds with similar piperazine structures effectively inhibit ENTs, leading to altered adenosine signaling pathways.
  • Antitumor Activity : In vitro studies indicated that fluorinated analogs exhibit enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .
  • Neuropharmacological Effects : Research on piperazine derivatives has revealed their potential in modulating neurotransmitter systems, suggesting possible applications in treating mood disorders .

Chemical Reactions Analysis

1.1. Formation of the Pyridinone Core

The pyridin-4(1H)-one scaffold is typically synthesized via cyclization or oxidation of pyridine precursors. In 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one , the core is likely formed through:

  • Knoevenagel condensation between a β-ketoester and an aldehyde.

  • Oxidative aromatization using agents like MnO₂ or DDQ .

Example :
Methyl 3-oxo-3-(pyridin-2-yl)propanoate reacts with 4-fluorobenzaldehyde under basic conditions to yield the pyridinone intermediate .

1.3. Piperazine-1-Carbonyl Attachment

The 4-(2-fluorophenyl)piperazine-1-carbonyl group is introduced via:

  • Acylation : Reaction of the pyridinone’s amine with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride.

  • Coupling : Uses EDCl/HOBt or DCC in DCM .

Key Step :
4-(2-Fluorophenyl)piperazine reacts with triphosgene to form the carbonyl chloride, which couples to the pyridinone intermediate .

1.4. Methylation at Position 1

Methylation of the pyridinone nitrogen is achieved using:

  • MeI/K₂CO₃ in DMF .

  • Dimethyl sulfate in acetone .

2.1. Side Reactions and Mitigation

Issue Solution Source
Over-alkylationControlled stoichiometry of MeI (1.1 eq)
Piperazine dimerizationUse of Boc-protected piperazine
Low acylation yieldActivation with EDCl/HOBt or elevated temperature

2.2. Analytical Characterization

Technique Key Data Reference
¹H NMR δ 7.45–7.30 (m, 4H, Ar-F), 5.20 (s, 2H, OCH₂), 3.40 (s, 3H, NCH₃)
HRMS [M+H]⁺ calc. 496.1765, found 496.1768
HPLC Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min)

3.1. Hydrolysis Sensitivity

The piperazine-1-carbonyl group undergoes hydrolysis under acidic conditions (pH <3) but remains stable in neutral/basic media .

3.2. Oxidation Resistance

No oxidation of the pyridinone ring occurs with H₂O₂ or MCPBA, confirming aromatic stability .

Comparative Reaction Yields

Step Reagent Solvent Yield Source
Pyridinone formationMnO₂Toluene72%
4-Fluorobenzyloxy addition4-Fluorobenzyl bromideDMF82%
Piperazine acylationEDCl/HOBtDCM68%
MethylationMeI/K₂CO₃DMF88%

Industrial-Scale Adaptations

  • Continuous flow synthesis reduces reaction times for piperazine coupling (3 hours → 30 minutes) .

  • Green chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves safety profiles .

Unresolved Challenges

  • Stereochemical control : Racemization at the piperazine carbonyl remains problematic .

  • Scale-up purification : Flash chromatography is inefficient; alternatives like crystallization are being explored .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Carbonyl Derivatives

(a) 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one ()
  • Structural Similarities : Shares the 4-(2-fluorophenyl)piperazine-1-carbonyl group.
  • Key Differences: Pyrazolo-pyridinone core vs. pyridinone; ethyl and phenyl substituents.
  • Synthesis: Not detailed, but piperazine coupling is a common step .
(b) 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ()
  • Structural Similarities : Fluorinated benzoyl-piperazine fragment.
  • Key Differences: Nitrophenylmethyl substituent instead of pyridinone linkage.
(c) 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (Olaparib, )
  • Structural Similarities: Piperazine-carbonyl-phthalazinone scaffold.
  • Key Differences: Phthalazinone core vs. pyridinone; cyclopropanecarbonyl substituent.
  • Activity : Olaparib is a PARP inhibitor, highlighting the therapeutic relevance of piperazine-carbonyl motifs in oncology .

Pyridinone-Based Analogs

(a) 5-(Benzyloxy)-2-((5-((4-bromophenyl)amino)-4-nitro-1H-imidazol-1-yl)methyl)-1-methylpyridin-4(1H)-one (Compound 13a, )
  • Structural Similarities: Pyridinone core with benzyloxy and methyl groups.
  • Key Differences : Nitroimidazole substituent instead of piperazine-carbonyl.
  • Synthesis : Oxidative coupling of aldehydes with nitroimidazole precursors; yields up to 92% .
  • Physical Properties : High melting points (~293–294°C), indicative of stable crystalline structures .
(b) 5-(4-Benzhydryl-piperazin-1-ylmethyl)-3-benzyl-oxazolidin-2-one (Compound 4g, )
  • Structural Similarities : Piperazine linkage to a heterocyclic core.
  • Key Differences: Oxazolidinone vs. pyridinone; benzhydryl substituent.
  • Synthesis : Tosylate-mediated coupling; lower yields (~24.63%) compared to nitroimidazole derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing the 4-(2-fluorophenyl)piperazine fragment in this compound?

Answer:
The 4-(2-fluorophenyl)piperazine moiety can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A general approach involves reacting 1-(2-fluorophenyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. For example, in similar compounds, yields of ~50% were achieved after purification by crystallization with diethyl ether or flash chromatography . Key steps include:

  • Reagent ratios: 0.5 mmol piperazine derivative, 0.5 mmol acyl chloride, 0.75 mmol DIPEA.
  • Workup: Monitor reaction progress via TLC; purify using Et2O crystallization.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
X-ray crystallography is the gold standard for structural confirmation. For analogous fluorophenyl-piperazine derivatives:

  • Crystal packing: Intermolecular hydrogen bonds (e.g., C–H···F, C–H···O) stabilize the lattice, forming parallel 2D layers .
  • Asymmetric unit: Typically includes fluorophenyl, piperazine, and pyridinone rings with dihedral angles confirming planarity.
  • Validation: Compare experimental <sup>1</sup>H NMR shifts (e.g., δ 7.32–7.00 ppm for aromatic protons) and elemental analysis (e.g., C 65.15%, N 8.44%) with calculated values .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antimicrobial: Use broth microdilution (MIC assays) against S. aureus and E. coli .
  • Enzyme inhibition: Test carbonic anhydrase I/II (hCA I/II) inhibition via esterase activity assays with 4-nitrophenyl acetate .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations .

Advanced: How do substituents on the fluorophenyl group influence bioactivity in SAR studies?

Answer:

  • 2-Fluorophenyl vs. 4-Fluorophenyl: The 2-fluoro substitution on the piperazine ring enhances steric hindrance, reducing hCA II inhibition (IC50 > 10 μM) compared to 4-fluoro derivatives (IC50 ~2 μM) .

  • Electron-withdrawing effects: Fluorine at the para position increases electrophilicity of the carbonyl group, improving binding to kinase active sites (e.g., tyrosine kinase inhibitors) .

  • Data table:

    Substituent PositionhCA II IC50 (μM)Antiproliferative Activity (HepG2, IC50)
    2-Fluorophenyl>1025 μM
    4-Fluorophenyl2.118 μM

Advanced: How can contradictory solubility data in different solvents be resolved?

Answer:
Contradictions often arise from polymorphic forms or solvent polarity effects. Strategies include:

  • Hansen solubility parameters: Calculate HSPs to identify optimal solvents (e.g., DMSO for polar forms, ethyl acetate for non-polar crystals) .
  • Thermodynamic vs. kinetic solubility: Use powder X-ray diffraction (PXRD) to differentiate amorphous (high kinetic solubility) vs. crystalline (low thermodynamic solubility) forms .
  • Co-solvency: Blend ethanol-water (1:1) to enhance solubility via hydrogen bonding with the pyridinone carbonyl .

Advanced: What computational methods predict binding modes to kinase targets?

Answer:

  • Docking: Use AutoDock Vina with tyrosine kinase (PDB: 2JDO) to model the fluorophenyl-piperazine fragment in the hydrophobic pocket.
  • MD simulations: Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the carbonyl group and Lys295/Arg318 .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Advanced: How does the compound’s stability under acidic conditions impact formulation?

Answer:
The pyridinone ring is prone to hydrolysis at pH < 4. Mitigation strategies:

  • Prodrug design: Replace the 1-methyl group with an ester (e.g., pivaloyloxymethyl) to enhance stability .
  • Lyophilization: Formulate as a lyophilized powder with mannitol (1:1 ratio) to prevent degradation .

Advanced: Why does selectivity for hCA II over hCA I vary among analogs?

Answer:
hCA II has a smaller active site; bulkier substituents (e.g., 4-fluorobenzyl) clash with Val121 in hCA I but fit hCA II’s Phe131. Key modifications:

  • Piperazine spacing: A 4-carbon linker improves hCA II selectivity by 15-fold .
  • Fluorine placement : 2-Fluorophenyl reduces hCA I binding (ΔG = -8.2 kcal/mol) vs. 4-fluorophenyl (ΔG = -9.5 kcal/mol) .

Advanced: How do structural analogs with chlorine substituents compare in activity?

Answer:

  • Antimicrobial activity : Chlorine at the pyridinone 5-position increases Gram-negative activity (MIC = 8 μg/mL vs. E. coli) but reduces solubility .
  • Cytotoxicity : 4-Chlorophenyl analogs show higher HepG2 toxicity (IC50 = 12 μM) due to enhanced membrane permeability .

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